2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine

Epigenetics Histone Demethylase JmjC KDM

Medicinal chemistry programs requiring selective epigenetic or kinase probes face regioisomer purity risks that invalidate SAR. This 2H-1,2,3-triazol-2-yl-pyridine building block (MW 161.16) solves that with: - >10-fold selectivity window for KDM2A/4A over KDM3A/4C/4E/5C/6B - Validated activity against crizotinib-resistant ALK L1196M (PDB: 4CCB) - Patent-backed applications in IRAK-4 and TTK/Mps1 inhibitor programs BenchChem supplies this nitrogen-rich heterocycle with analytical data for hit-to-lead campaigns.

Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
Cat. No. B8500783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine
Molecular FormulaC7H7N5
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1N)N2N=CC=N2
InChIInChI=1S/C7H7N5/c8-6-1-2-9-7(5-6)12-10-3-4-11-12/h1-5H,(H2,8,9)
InChIKeyJVMFUVSDIMKCSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2H-1,2,3-Triazol-2-yl)pyridin-4-amine: Kinase & Epigenetic Inhibitor Scaffold


2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine (CAS not yet assigned; molecular formula C7H7N5; MW 161.16) is a nitrogen-rich heterocyclic building block consisting of a pyridine core with a primary amine at the 4-position and a 2H-1,2,3-triazole moiety attached via the N2 position of the triazole ring to the pyridine 2-position [1]. This specific 2H-triazol-2-yl substitution pattern distinguishes it from the more common 1H-triazol-1-yl regioisomers and fused triazolopyridine scaffolds. The compound serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry, with documented applications in developing inhibitors targeting histone lysine demethylases (KDMs), receptor tyrosine kinases including ALK and IRAK-4, and TTK/Mps1 kinase [2] [3].

Scaffold Type
2H-triazol-2-yl pyridine building block for kinase and epigenetic inhibitor design
Regioisomer Identity
N2-linked triazole; distinct from common 1H-triazol-1-yl and fused triazolopyridine scaffolds
Workflow Fit
Medicinal chemistry SAR exploration; target-specific inhibitor development

2-(2H-1,2,3-Triazol-2-yl)pyridin-4-amine: Irreplaceable vs. Generic Analogs


Generic substitution among triazole-pyridine derivatives fails because the regiochemistry of the triazole-pyridine linkage fundamentally determines both target binding geometry and selectivity profile. The 2H-triazol-2-yl attachment mode in this compound positions the triazole ring with a distinct vector and electronic distribution compared to 1H-triazol-1-yl isomers or fused [1,2,4]triazolo[4,3-a]pyridine scaffolds [1]. In KDM demethylase inhibitor development, replacing the 2H-triazol-2-yl-pyridine moiety with alternative heterocyclic frameworks resulted in a greater than ten-fold reduction in potency for KDM3A, 4C, 4E, 5C, and 6B subfamily members, while maintaining KDM2A potency with less than two-fold change [2]. Similarly, in ALK inhibitor design, the 2H-triazol-2-yl substitution pattern was specifically selected for its ability to overcome crizotinib-resistant clinical mutations including L1196M, a property not shared by other triazole regioisomers within the same chemical series [3]. These structure-activity relationships demonstrate that substitution at this position is not interchangeable without quantifiable loss of target engagement or isoform selectivity.

Regioisomer mismatch
1H-triazol-1-yl or fused triazolopyridine analogs may shift target binding geometry and selectivity profile; reported potency and isoform selectivity may not transfer.
Scaffold replacement limits
Replacing the 2H-triazol-2-yl-pyridine core with non-triazole pyridines can result in significant loss of KDM2A engagement and ALK resistance-overcoming activity; direct substitution requires validation.

2-(2H-1,2,3-Triazol-2-yl)pyridin-4-amine: Differentiation Evidence


KDM2A Selectivity Profile Across KDM Subfamilies

The 2H-triazol-2-yl-pyridine scaffold, from which 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine is the core building block, demonstrates subfamily-selective KDM inhibition. When the pyridine ring of the triazolopyridine scaffold was replaced with a 1,2,3-triazole ring (structurally analogous to modifying the core connectivity), the effect on potency was highly KDM subfamily-dependent [1].

KDM Selectivity
Head-to-head
≥5-fold differential selectivity window across KDM subfamilies. KDM2A/4A: <2-fold potency loss; KDM3A/4C/4E/5C/6B: >10-fold loss upon scaffold modification.
Supports KDM2A/4A-selective probe design
In vitro enzyme assay; MALDI-TOF readout
Epigenetics Histone Demethylase JmjC KDM

ALK Inhibition Overcoming Crizotinib Resistance

The 2H-1,2,3-triazol-2-yl moiety, as present in the target compound, is a critical pharmacophoric element in next-generation ALK inhibitors designed to overcome clinical resistance. Structural analysis of ALK-inhibitor co-crystals (PDB: 4CCB) reveals that the 2H-triazol-2-yl group occupies a specific pocket orientation that maintains binding affinity against the L1196M gatekeeper mutation [1]. In contrast, crizotinib, which lacks this triazole substitution pattern, shows significantly reduced potency against this mutation [2].

ALK Resistance
Cross-study comparable
Compound with 2H-triazol-2-yl moiety maintained activity against L1196M gatekeeper mutation in cell panel and xenograft model; crizotinib ineffective against this mutation.
Supports ALK inhibitor design for resistance research
PDB: 4CCB; J Med Chem 2014
Oncology Kinase Inhibitor Drug Resistance

Patent Protection Across Kinase & Epigenetic Targets

The triazolyl-substituted pyridine scaffold, of which 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine represents the core 2H-triazol-2-yl variant, is protected by multiple patent families from distinct assignees covering diverse therapeutic kinase targets. This IP density across orthogonal target classes signals the scaffold's privileged nature and broad utility [1] [2] [3].

Patent Breadth
Class-level
3+ independent patent families from distinct assignees covering IRAK-4, TTK, and KDM targets.
May indicate scaffold utility across target classes
Patent family analysis; IP de-risking context
Patent Landscape Kinase Inhibition IP Position

Regioselective CuAAC Synthesis

The 2H-triazol-2-yl substitution pattern can be accessed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using appropriately functionalized pyridine precursors. This synthetic route offers high regioselectivity for the 2H-triazole isomer compared to thermal 1,3-dipolar cycloaddition methods that typically yield mixtures of 1H- and 2H-triazole regioisomers [1].

CuAAC Synthesis
Class-level
CuAAC enables >95% regioselectivity for 2H-triazol-2-yl isomer; thermal methods yield 1H/2H mixtures.
Supports scalable synthesis of target regioisomer
Copper(I)-catalyzed cycloaddition
Click Chemistry CuAAC Synthetic Methodology

Triazole Substituent SAR for KDM2A Probe Optimization

In the optimization of triazolopyridine-based KDM2A inhibitors, systematic SAR studies demonstrated that the triazole substituent is essential for both potency and selectivity. Compound 35, incorporating the optimized triazole-substituted scaffold, achieved a pIC50 of 7.2 (IC50 ≈ 63 nM) against KDM2A with excellent selectivity over representatives from other KDM subfamilies [1].

KDM2A Potency
Head-to-head
Compound 35 (triazolopyridine) pIC50 7.2 (IC50 ≈ 63 nM) for KDM2A; triazole removal abolished activity.
Supports triazole moiety as key binding element
In vitro JmjC KDM2A assay; MALDI-TOF
Chemical Probe Structure-Activity Relationship Epigenetic Tool Compound

IRAK-4 Kinase Inhibition by Triazolyl-Pyridine Core

The triazolyl-substituted pyridyl scaffold, of which 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine is a foundational building block, has been validated as an effective IRAK-4 kinase inhibitor scaffold. Patent disclosures from Bristol-Myers Squibb demonstrate that compounds containing the triazolyl-pyridine core inhibit IRAK-4, a critical kinase in TLR/IL-1R signaling pathways involved in inflammatory and autoimmune diseases [1].

IRAK-4 Context
Supporting evidence
Triazolyl-pyridyl compounds claimed as IRAK-4 inhibitors in BMS patent portfolio.
Indicates industrial precedent for immunology targets
Patent US20150045347A1
Immunology Inflammation IRAK-4

2-(2H-1,2,3-Triazol-2-yl)pyridin-4-amine: Research & Procurement Applications


Epigenetic Probe Development Targeting JmjC KDMs

Based on the subfamily-selective KDM inhibition profile documented in Section 3, this compound serves as an optimal starting scaffold for developing selective chemical probes targeting KDM2A and KDM4A while minimizing off-target activity against KDM3A, KDM4C, KDM4E, KDM5C, and KDM6B (where >10-fold potency reduction was observed) [1]. The 4-amino group provides a synthetic handle for further derivatization to optimize potency and pharmacokinetic properties.

Next-Generation ALK Inhibitors Overcoming Crizotinib Resistance

As evidenced by the co-crystal structure (PDB: 4CCB) and in vivo efficacy data in Section 3, the 2H-triazol-2-yl-pyridine core is a validated design element for ALK inhibitors that maintain activity against the L1196M gatekeeper mutation [2]. This scaffold is appropriate for medicinal chemistry programs targeting crizotinib-resistant ALK-positive cancers, with the 4-amino position available for introducing substituents that modulate lipophilic efficiency and pharmacokinetic properties as demonstrated in the optimization of compound 8e [3].

IRAK-4 Inhibitor Development for Autoimmune & Inflammatory Disease

Given the patent-validated activity of triazolyl-substituted pyridyl compounds as IRAK-4 inhibitors [4], this building block is suited for hit-to-lead campaigns targeting TLR/IL-1R pathway modulation. The scaffold's presence in the Bristol-Myers Squibb patent portfolio provides industrial precedent for this target class application.

TTK/Mps1 Inhibitor Development for Oncology

The triazolopyridine scaffold has been independently claimed by Bayer for TTK (Mps1) kinase inhibition, a mitotic checkpoint kinase implicated in chromosome instability and cancer [5]. This orthogonal target class validation supports procurement of this building block for anticancer drug discovery programs exploring spindle assembly checkpoint modulation.

Application
Selection Property
Validation Focus
Epigenetic probe development (KDM)
KDM2A/4A subfamily selectivity context
Selectivity profiling across KDM subfamilies
ALK inhibitor research (resistance)
Gatekeeper mutation engagement profile
L1196M mutant cell panel and xenograft models
IRAK-4 inhibitor research
TLR/IL-1R pathway scaffold context
IRAK-4 biochemical inhibition assays
TTK/Mps1 inhibitor research
Mitotic checkpoint kinase scaffold
TTK inhibition and spindle assembly checkpoint models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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